molecular formula C8H5Cl2NOS B1416675 2,7-Dichloro-4-methoxy-benzothiazole CAS No. 855282-63-2

2,7-Dichloro-4-methoxy-benzothiazole

Cat. No. B1416675
M. Wt: 234.1 g/mol
InChI Key: XZCUZHHYCQCYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,7-Dichloro-4-methoxy-benzothiazole” is a chemical compound with the molecular formula C8H5Cl2NOS . It has a molecular weight of 234.11 . This compound is not intended for human or veterinary use and is primarily used for research purposes.


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “2,7-Dichloro-4-methoxy-benzothiazole”, involves various methods. These methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Molecular Structure Analysis

The InChI code for “2,7-Dichloro-4-methoxy-benzothiazole” is 1S/C8H5Cl2NOS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Chemical Reactions Analysis

Benzothiazole derivatives, including “2,7-Dichloro-4-methoxy-benzothiazole”, have been shown to have antimicrobial activity and can also be used as luminescing biosensors . They have been used in the design of a wide variety of aromatic azoles .


Physical And Chemical Properties Analysis

“2,7-Dichloro-4-methoxy-benzothiazole” is a solid compound .

Scientific Research Applications

Antibacterial Activity

Benzothiazole derivatives, including those with methoxy substitutions, have been highlighted for their potent antibacterial activities. For instance, nitro substituted benzothiazole derivatives exhibited significant antibacterial properties against Pseudomonas aeruginosa, a resistant micro-organism in nosocomial infections (Gupta, 2018). Additionally, benzothiazole-based Schiff bases were noted for their antibacterial effects against pathogenic bacterial species, highlighting the biologically active nature of benzothiazole compounds (Mahmood-ul-hassan, Chohan, & Supuran, 2002).

Antimicrobial Properties

Various benzothiazole derivatives have been synthesized and characterized for their antimicrobial properties. These derivatives exhibited variable and modest activity against certain bacteria and fungi strains, indicating their potential in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Metal Ion Sensing

Benzothiazole derivatives were found to be applicable as fluorescent probes in metal ion sensing, demonstrating sensitivity to pH changes and selectivity in metal cations. This sensitivity and selectivity are attributed to the high acidity of the fluorophenol moiety present in the compounds (Tanaka et al., 2001).

Liquid Crystal Formation

Benzothiazole derivatives have shown capabilities in forming liquid crystals. For instance, a series of benzothiazole derivatives demonstrated enantiotropic nematic phase and smectic C phase, indicating their utility in the field of liquid crystal formation (Ha et al., 2009).

Future Directions

The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that “2,7-Dichloro-4-methoxy-benzothiazole” and similar compounds could have potential applications in the development of new drugs and materials .

properties

IUPAC Name

2,7-dichloro-4-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NOS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCUZHHYCQCYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dichloro-4-methoxy-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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